molecular formula C15H10BrN3 B1370971 2-Bromo-4,6-diphenyl-1,3,5-triazine CAS No. 80984-79-8

2-Bromo-4,6-diphenyl-1,3,5-triazine

Cat. No.: B1370971
CAS No.: 80984-79-8
M. Wt: 312.16 g/mol
InChI Key: PTPGZCQGDXUUAH-UHFFFAOYSA-N
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Description

2-Bromo-4,6-diphenyl-1,3,5-triazine is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse applications in various fields, including organic electronics, biomedical chemistry, and non-linear optics . The compound is characterized by a triazine ring substituted with bromine and phenyl groups, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-4,6-diphenyl-1,3,5-triazine can be synthesized through the co-trimerization of benzonitriles with guanidine hydrochloride. This method involves the reaction of benzonitriles with guanidine hydrochloride under specific conditions to yield the desired triazine derivative . Another synthetic route involves the use of 2,4,6-tribromo-1,3,5-triazine and phenylboronic acid in a palladium-catalyzed cross-coupling reaction .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of palladium-catalyzed cross-coupling reactions is particularly favored due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4,6-diphenyl-1,3,5-triazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazine derivatives, while coupling reactions can produce complex organic molecules with extended conjugation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4,6-diphenyl-1,3,5-triazine is unique due to the presence of the bromine atom, which imparts distinct reactivity and chemical properties. This makes it particularly useful in applications requiring specific electronic or steric effects .

Properties

IUPAC Name

2-bromo-4,6-diphenyl-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrN3/c16-15-18-13(11-7-3-1-4-8-11)17-14(19-15)12-9-5-2-6-10-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTPGZCQGDXUUAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)Br)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40650644
Record name 2-Bromo-4,6-diphenyl-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80984-79-8
Record name 2-Bromo-4,6-diphenyl-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-4,6-diphenyl-1,3,5-triazine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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